![molecular formula C21H19N5O3 B2640076 3-(3,5-Dimethylphenyl)-6-[2-(4-methoxyphenyl)-2-oxoethyl]triazolo[4,5-d]pyrimidin-7-one CAS No. 872591-29-2](/img/structure/B2640076.png)
3-(3,5-Dimethylphenyl)-6-[2-(4-methoxyphenyl)-2-oxoethyl]triazolo[4,5-d]pyrimidin-7-one
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Overview
Description
3-(3,5-Dimethylphenyl)-6-[2-(4-methoxyphenyl)-2-oxoethyl]triazolo[4,5-d]pyrimidin-7-one is a useful research compound. Its molecular formula is C21H19N5O3 and its molecular weight is 389.415. The purity is usually 95%.
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Scientific Research Applications
c-Met Inhibition
The c-Met receptor tyrosine kinase plays a crucial role in cell growth, survival, and metastasis. Researchers have identified it as a promising target for cancer therapy. Based on the structures of known c-Met inhibitors (such as PF-04217903 and JNJ-38877605), novel 3H-triazolo[4,5-d]pyrimidines were rationally designed. These compounds were synthesized and evaluated as potential c-Met inhibitors . The inhibition of c-Met signaling may offer therapeutic benefits in cancer treatment.
Oxidative Radical Cyclization
Recent research has highlighted an unexpected oxidative radical cyclization of 3(5)-aminoazoles and aromatic aldehydes using di-tert-butyl peroxide (DTBP). This protocol enables the assembly of 7-methylpyrazolo[1,5-a]pyrimidines and 7-methyl-[1,2,4]triazolo[1,5-a]pyrimidines. While not directly related to our compound, understanding such reactions broadens our knowledge of heterocyclic chemistry .
Mechanism of Action
Target of Action
The primary target of the compound 3-(3,5-Dimethylphenyl)-6-[2-(4-methoxyphenyl)-2-oxoethyl]triazolo[4,5-d]pyrimidin-7-one is the c-Met receptor tyrosine kinase . This receptor has been under extensive basic and preclinical investigation and is now known to be a “druggable” target .
Mode of Action
The compound 3-(3,5-Dimethylphenyl)-6-[2-(4-methoxyphenyl)-2-oxoethyl]triazolo[4,5-d]pyrimidin-7-one interacts with the c-Met receptor tyrosine kinase, inhibiting its function
Biochemical Pathways
The inhibition of the c-Met receptor tyrosine kinase by 3-(3,5-Dimethylphenyl)-6-[2-(4-methoxyphenyl)-2-oxoethyl]triazolo[4,5-d]pyrimidin-7-one affects various biochemical pathways. These pathways are involved in cell growth, survival, and migration . The downstream effects of these pathway alterations are complex and depend on the specific cellular context.
Result of Action
The molecular and cellular effects of 3-(3,5-Dimethylphenyl)-6-[2-(4-methoxyphenyl)-2-oxoethyl]triazolo[4,5-d]pyrimidin-7-one’s action are primarily related to its inhibition of the c-Met receptor tyrosine kinase . This inhibition can lead to changes in cell growth, survival, and migration .
properties
IUPAC Name |
3-(3,5-dimethylphenyl)-6-[2-(4-methoxyphenyl)-2-oxoethyl]triazolo[4,5-d]pyrimidin-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5O3/c1-13-8-14(2)10-16(9-13)26-20-19(23-24-26)21(28)25(12-22-20)11-18(27)15-4-6-17(29-3)7-5-15/h4-10,12H,11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YREZHXSSPBUGBJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C3=C(C(=O)N(C=N3)CC(=O)C4=CC=C(C=C4)OC)N=N2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,5-Dimethylphenyl)-6-[2-(4-methoxyphenyl)-2-oxoethyl]triazolo[4,5-d]pyrimidin-7-one |
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